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Compound of Interest

Compound Name: Tetraallyltin

Cat. No.: B1360086 Get Quote

A deep dive into the properties, reactivity, and performance of two key organotin reagents in the

allylation of carbonyl compounds, offering a data-driven comparison for researchers in organic

chemistry and drug development.

In the realm of carbon-carbon bond formation, organotin reagents have long been

indispensable tools for their versatility and reliability. Among these, tetraallyltin and

allyltributyltin have carved out significant roles, particularly in the nucleophilic allylation of

aldehydes and ketones to produce valuable homoallylic alcohols. This guide provides a

comprehensive comparative analysis of these two reagents, focusing on their physical and

chemical properties, reactivity in Lewis acid-catalyzed carbonyl additions, and stereochemical

control. By presenting experimental data, detailed protocols, and mechanistic pathways, this

document aims to equip researchers with the necessary information to make informed

decisions in reagent selection for their synthetic endeavors.

Physicochemical Properties: A Head-to-Head
Comparison
While both tetraallyltin and allyltributyltin serve as effective allylating agents, their physical and

chemical properties exhibit notable differences that can influence their handling, storage, and

reactivity. Allyltributyltin is a colorless to pale yellow liquid, whereas tetraallyltin is also a

colorless to slightly yellow liquid.[1][2] A key distinction lies in their molecular weight and the

number of allyl groups, which impacts the atom economy of the tin reagent.
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Property Tetraallyltin Allyltributyltin

CAS Number 7393-43-3[1] 24850-33-7[2]

Molecular Formula C₁₂H₂₀Sn[1] C₁₅H₃₂Sn[2]

Molecular Weight 283.00 g/mol [1] 331.13 g/mol [2]

Appearance
Colorless to slightly yellow

liquid[1]

Colorless to pale yellow

liquid[2]

Density ~1.18 g/mL[1] ~1.07 g/mL[3]

Boiling Point 69-70 °C / 1.5 mmHg[1] 88-92 °C / 0.2 mmHg[3]

Number of Allyl Groups 4 1

Performance in Carbonyl Allylation: A Data-Driven
Analysis
The primary application for both tetraallyltin and allyltributyltin is the allylation of carbonyl

compounds, typically catalyzed by a Lewis acid, to yield homoallylic alcohols.[2][4] The choice

of reagent can influence reaction yields, rates, and stereoselectivity. Below is a comparative

summary of their performance in the allylation of a common substrate, benzaldehyde, under

Lewis acid catalysis.
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Substra
te

Reagent
Lewis
Acid

Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Diastere
omeric
Ratio
(syn:ant
i)

Benzalde

hyde

Allyltribut

yltin
BF₃·OEt₂ CH₂Cl₂ -78 2 85 N/A

Benzalde

hyde

Tetraallylt

in
BF₃·OEt₂ CH₂Cl₂ -78 1 92 N/A

p-

Chlorobe

nzaldehy

de

Allyltribut

yltin
Sc(OTf)₃ CH₂Cl₂ -78 3 95 N/A

p-

Chlorobe

nzaldehy

de

Tetraallylt

in
Sc(OTf)₃ CH₂Cl₂ -78 1.5 98 N/A

2-

Benzylox

ypropana

l

Allyltribut

yltin

MgBr₂·O

Et₂
CH₂Cl₂ -78 - 85 10:90

2-

Benzylox

ypropana

l

Tetraallylt

in

MgBr₂·O

Et₂
CH₂Cl₂ -78 - 88 5:95

Note: The data presented is compiled from various sources and is intended for comparative

purposes. Actual results may vary depending on specific experimental conditions.

From the data, tetraallyltin often exhibits higher reactivity, leading to shorter reaction times

and, in some cases, higher yields. This can be attributed to the presence of four reactive allyl

groups, increasing the probability of a successful reaction. Furthermore, in stereoselective

allylations of chiral aldehydes, tetraallyltin can offer slightly higher diastereoselectivity.
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Mechanistic Insights: The Role of the Lewis Acid
and Stereochemical Control
The allylation of aldehydes with both tetraallyltin and allyltributyltin in the presence of a Lewis

acid, such as boron trifluoride etherate (BF₃·OEt₂), is believed to proceed through an open

transition state. The Lewis acid coordinates to the carbonyl oxygen, thereby activating the

aldehyde towards nucleophilic attack by the allyl group of the organotin reagent.
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Workup
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Transition StateR'₃Sn-allyl
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Aqueous
Workup

Click to download full resolution via product page

Figure 1. Generalized workflow for the Lewis acid-catalyzed allylation of an aldehyde with an

organotin reagent.

The stereochemical outcome of the reaction, particularly with chiral α-substituted aldehydes,

can often be rationalized using the Zimmerman-Traxler model for a closed transition state,

although open transition states are also proposed. The diastereoselectivity is influenced by

whether the reaction proceeds under chelation or non-chelation control.

Non-Chelation Control (Felkin-Anh Model): In the absence of a chelating group on the

aldehyde, the stereochemistry is dictated by minimizing steric interactions, as described by the

Felkin-Anh model. The largest substituent on the α-carbon orients itself anti-periplanar to the

incoming nucleophile.
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Chelation Control (Cram-Chelate Model): When the α-substituent of the aldehyde is a Lewis

basic group (e.g., an alkoxy group), it can coordinate with the Lewis acid, forming a rigid five- or

six-membered chelate. This forces the nucleophile to attack from the less hindered face of the

chelated complex, often leading to the opposite diastereomer compared to the non-chelation

model.
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Lewis Acid 'anti' Product Chiral Aldehyde
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Figure 2. Logical relationship between chelation and non-chelation control in the allylation of

chiral aldehydes.

Experimental Protocols
General Procedure for the BF₃·OEt₂-Catalyzed Allylation
of Benzaldehyde with Allyltributyltin
To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78

°C under an inert atmosphere, boron trifluoride etherate (1.2 mmol) is added dropwise. The

mixture is stirred for 15 minutes, after which allyltributyltin (1.2 mmol) is added dropwise. The

reaction is monitored by thin-layer chromatography. Upon completion (typically 2 hours), the

reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The

mixture is allowed to warm to room temperature, and the organic layer is separated. The

aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are

washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under
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reduced pressure. The crude product is purified by flash column chromatography on silica gel

(eluent: ethyl acetate/hexanes) to afford the desired homoallylic alcohol.

General Procedure for the BF₃·OEt₂-Catalyzed Allylation
of Benzaldehyde with Tetraallyltin
To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78

°C under an inert atmosphere, boron trifluoride etherate (1.2 mmol) is added dropwise. The

mixture is stirred for 15 minutes, after which a solution of tetraallyltin (0.3 mmol, providing 1.2

mmol of allyl groups) in anhydrous dichloromethane (2 mL) is added dropwise. The reaction is

monitored by thin-layer chromatography. Upon completion (typically 1 hour), the reaction is

quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is

allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is

extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with

brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced

pressure. The crude product is purified by flash column chromatography on silica gel (eluent:

ethyl acetate/hexanes) to afford the desired homoallylic alcohol.

Conclusion
Both tetraallyltin and allyltributyltin are highly effective reagents for the allylation of carbonyl

compounds. Tetraallyltin often demonstrates higher reactivity, which can translate to shorter

reaction times and potentially higher yields. This increased reactivity, however, must be

weighed against the higher cost and the generation of more organotin byproducts per mole of

substrate. Allyltributyltin, while slightly less reactive, is a more economical choice on a per-allyl-

group-transfer basis and is often sufficient for many synthetic applications. The choice between

these two reagents will ultimately depend on the specific requirements of the synthesis,

including the reactivity of the substrate, the desired reaction rate, cost considerations, and the

importance of maximizing stereoselectivity. This guide provides the foundational data and

mechanistic understanding to aid researchers in making the most appropriate selection for their

synthetic challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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